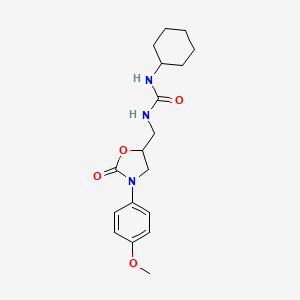
1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a methoxyphenyl group, and an oxazolidinone ring, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea typically involves multiple steps:
-
Formation of the Oxazolidinone Ring: : This step often starts with the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. For example, 4-methoxyphenylamine can react with ethylene carbonate under basic conditions to form the oxazolidinone intermediate.
-
Attachment of the Cyclohexyl Group: : The cyclohexyl group can be introduced via a nucleophilic substitution reaction. Cyclohexylamine can react with the oxazolidinone intermediate in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the desired urea linkage.
-
Final Assembly: : The final step involves the coupling of the oxazolidinone intermediate with the cyclohexylamine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure.
作用机制
The mechanism of action of 1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea linkage and oxazolidinone ring allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
1-Cyclohexyl-3-(4-methoxyphenyl)urea: Lacks the oxazolidinone ring, making it less complex and potentially less versatile in applications.
1-Cyclohexyl-3-(4-hydroxyphenyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and interaction with biological targets.
Uniqueness
1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea is unique due to its combination of a cyclohexyl group, a methoxyphenyl group, and an oxazolidinone ring
属性
IUPAC Name |
1-cyclohexyl-3-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-24-15-9-7-14(8-10-15)21-12-16(25-18(21)23)11-19-17(22)20-13-5-3-2-4-6-13/h7-10,13,16H,2-6,11-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMJHPXZGUMWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
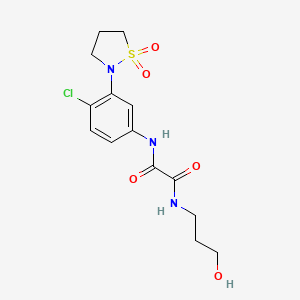
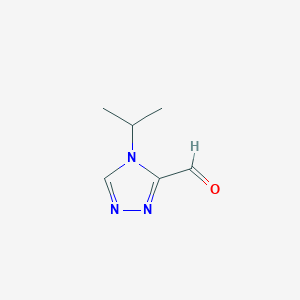
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2972818.png)
![N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide](/img/structure/B2972821.png)
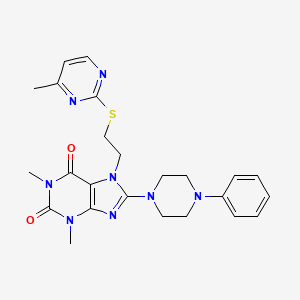
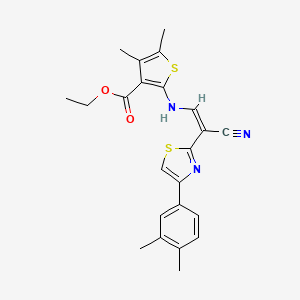
![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)
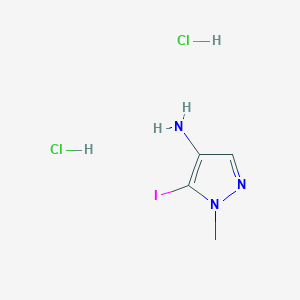
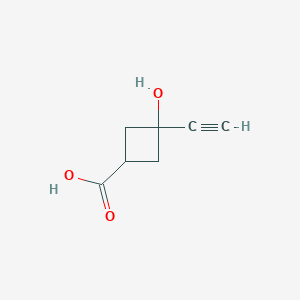
![5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone](/img/structure/B2972830.png)
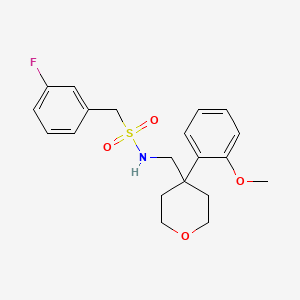
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide](/img/structure/B2972835.png)
![[4-(1-Cyanocyclopentyl)phenyl]boronic acid](/img/structure/B2972836.png)
![3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride](/img/structure/B2972837.png)
